

An In-depth Technical Guide to the Chemical Properties of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11-Bromoundecanoic acid**

Cat. No.: **B048718**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

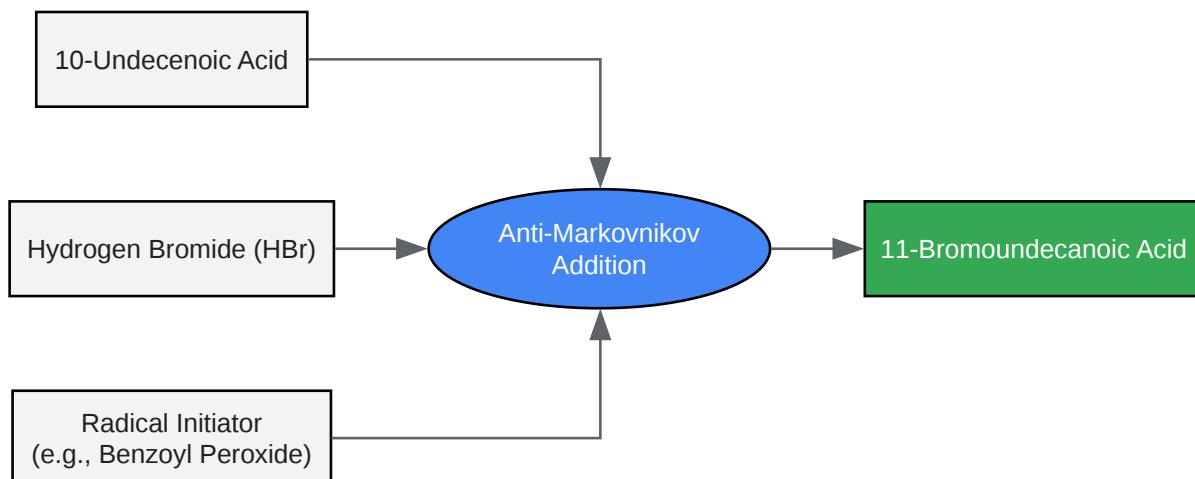
Introduction

11-Bromoundecanoic acid is a bifunctional organic compound featuring a terminal carboxylic acid and a terminal bromine atom on an eleven-carbon saturated backbone. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the fields of polymer chemistry, surface modification, and the development of pharmaceuticals and other bioactive molecules. Its ability to undergo reactions at both the carboxylic acid and the alkyl bromide moieties allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of **11-bromoundecanoic acid**, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical transformations.

Core Chemical Properties

11-Bromoundecanoic acid is a white to off-white crystalline solid at room temperature.^{[1][2]} It is stable under normal conditions but is incompatible with strong bases, oxidizing agents, and reducing agents.^{[3][4]}

Physical and Chemical Data


The key physical and chemical properties of **11-bromoundecanoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₁ BrO ₂	[1][3]
Molecular Weight	265.19 g/mol	[3][5]
CAS Number	2834-05-1	[3][5]
Appearance	White to beige crystalline chunks or powder	[1][3]
Melting Point	45-51 °C	[3][6]
Boiling Point	173-174 °C at 2 mmHg	[3][7]
Density	~1.22 - 1.29 g/cm ³ (estimate)	[2][3]
Solubility	Insoluble in water. Soluble in organic solvents such as chloroform, methanol, and ethanol.	[1][2]
pKa	~4.78 (Predicted)	[3]
Flash Point	>113 °C	[3][5]
Refractive Index	~1.512 (estimate)	[3]

Chemical Synthesis

The most common and industrially relevant synthesis of **11-bromoundecanoic acid** involves the anti-Markovnikov hydrobromination of 10-undecenoic acid. This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, to ensure the bromine atom adds to the terminal carbon of the double bond.

Synthesis Pathway

[Click to download full resolution via product page](#)

Synthesis of **11-Bromoundecanoic Acid**.

Experimental Protocols

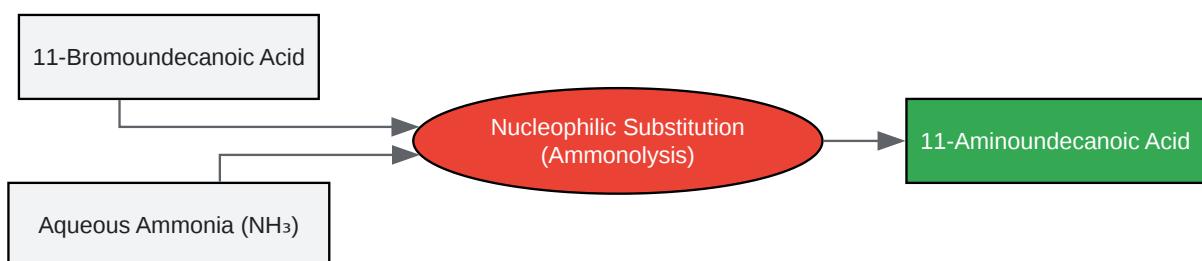
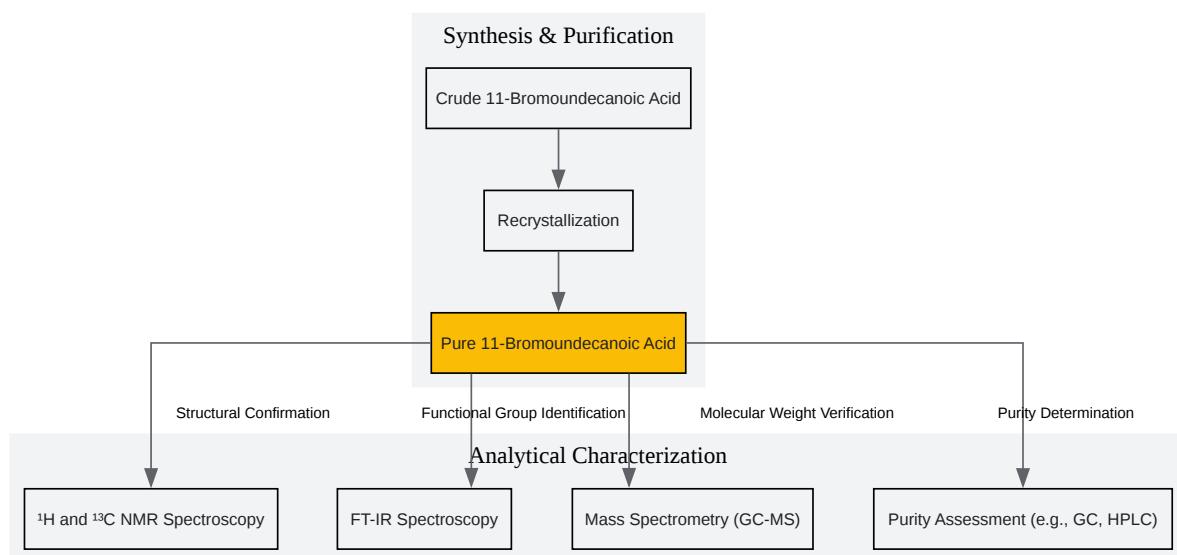
Synthesis of **11-Bromoundecanoic Acid** from **10-Undecenoic Acid**

This protocol details the anti-Markovnikov addition of hydrogen bromide to 10-undecenoic acid.

Materials:

- 10-Undecenoic acid (1.0 eq)
- Anhydrous toluene
- Benzoyl peroxide (as a radical initiator, ~0.02 eq)
- Anhydrous hydrogen bromide gas
- Nitrogen or Argon gas
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

- Round-bottom flask with a stir bar
- Gas dispersion tube
- Ice bath
- Separatory funnel
- Rotary evaporator



Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 10-undecenoic acid in anhydrous toluene (approximately 5 mL of toluene per gram of undecenoic acid).
- Add benzoyl peroxide to the solution and stir until it dissolves.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly bubble anhydrous hydrogen bromide gas through the cooled solution via a gas dispersion tube while maintaining vigorous stirring. The reaction is exothermic and the temperature should be monitored and kept below 10 °C.
- Continue the addition of HBr for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, stop the flow of HBr and allow the mixture to warm to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield pure **11-bromoundecanoic acid**.

Characterization and Analysis Workflow

A general workflow for the characterization and analysis of synthesized **11-bromoundecanoic acid** is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 11-Aminoundecanoic Acid | Semantic Scholar [semanticscholar.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. benchchem.com [benchchem.com]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. WO2015019028A1 - Hydrobromination method - Google Patents [patents.google.com]
- 7. jfda-online.com [jfda-online.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 11-Bromoundecanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048718#11-bromoundecanoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com